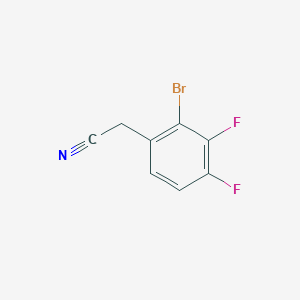

2-(2-Bromo-3,4-difluorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

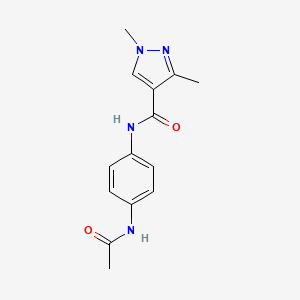

“2-(2-Bromo-3,4-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It is a solid substance with a molecular weight of 214.04 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 214.04 and is stored at room temperature .Aplicaciones Científicas De Investigación

Electrocatalytic Reduction of Carbon Dioxide

A study explored the effect of weak Brönsted acids on the electrocatalytic reduction of carbon dioxide in acetonitrile, indicating the role of acetonitrile in enhancing the catalysis process. This research underscores the importance of acetonitrile-based compounds in developing efficient carbon dioxide reduction strategies, potentially contributing to carbon capture and utilization technologies (Wong, Chung, & Lau, 1998).

Photoluminescence Characteristics

Another application is found in the synthesis and analysis of novel α,β-diarylacrylonitrile derivatives containing both a biphenyl group and a triphenylamine unit, derived from similar acetonitrile compounds. These compounds exhibit significant photoluminescence characteristics, suggesting their potential use in the development of new materials for optoelectronic devices (Li et al., 2011).

Aerobic Oxidations Catalysis

Research on oxochromium(V) complexes of acetonitrile-based compounds has shown their capability to catalyze aerobic oxidations. This work contributes to the understanding of catalytic cycles and the development of more efficient catalysts for various chemical transformations (Mahammed et al., 2003).

Liquid-Crystalline Properties

Studies have also delved into the unique liquid-crystalline properties of acetonitrile mixtures, providing insights into the dual thermotropic-lyotropic behavior of certain compounds. This research is relevant for the design of new materials with specific optical and electronic properties (Gowda et al., 2004).

Sensing and Detection Technologies

Furthermore, acetonitrile-based compounds have been utilized in the development of chromogenic receptors for selective sensing of fluoride ions. This demonstrates the potential of such compounds in creating highly sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Saravanakumar et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biological targets .

Mode of Action

Brominated and fluorinated phenylacetonitriles are often used as intermediates in organic synthesis . They can participate in various reactions such as Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds, a key process in the synthesis of many organic compounds .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (23203 g/mol) and its form (yellow to brown liquid), suggest that it may have certain pharmacokinetic characteristics . For example, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3,4-difluorophenylacetonitrile can be influenced by various environmental factors. For instance, its storage temperature is noted to be room temperature, suggesting that extreme temperatures could potentially affect its stability . Additionally, its efficacy and action could be influenced by the specific conditions of the reactions it is used in, such as the presence of catalysts, the pH of the solution, and the temperature of the reaction .

Propiedades

IUPAC Name |

2-(2-bromo-3,4-difluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYDJVGZNHDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2986620.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2986625.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)